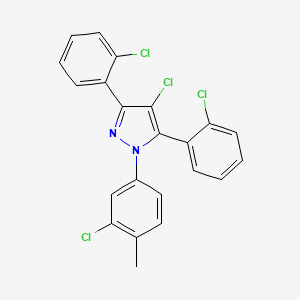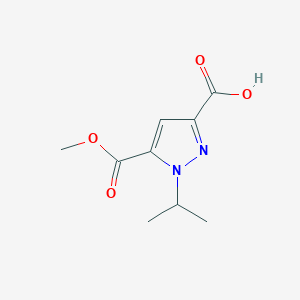
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole is a complex organic compound characterized by its multiple chlorine substitutions on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted acetophenones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3-chlorophenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole
- 4-chloro-1-(4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H14Cl4N2 |
|---|---|
Molecular Weight |
448.2 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(2-chlorophenyl)pyrazole |
InChI |
InChI=1S/C22H14Cl4N2/c1-13-10-11-14(12-19(13)25)28-22(16-7-3-5-9-18(16)24)20(26)21(27-28)15-6-2-4-8-17(15)23/h2-12H,1H3 |
InChI Key |
QSUPSAQRMJDGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3Cl)Cl)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913113.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10913131.png)

![N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913153.png)

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10913161.png)
![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913168.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10913169.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10913170.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10913180.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B10913184.png)
![N,6-bis(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913185.png)
![(4-Ethylpiperazin-1-yl)[3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10913200.png)
